(R)-2-(oxetan-2-yl)acetic acid
CAS No.:
Cat. No.: VC15803724
Molecular Formula: C5H8O3
Molecular Weight: 116.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H8O3 |
|---|---|
| Molecular Weight | 116.11 g/mol |
| IUPAC Name | 2-[(2R)-oxetan-2-yl]acetic acid |
| Standard InChI | InChI=1S/C5H8O3/c6-5(7)3-4-1-2-8-4/h4H,1-3H2,(H,6,7)/t4-/m1/s1 |
| Standard InChI Key | VLLIAYSELVGSAE-SCSAIBSYSA-N |
| Isomeric SMILES | C1CO[C@H]1CC(=O)O |
| Canonical SMILES | C1COC1CC(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a four-membered oxetane ring (C₃H₆O) fused to a chiral carbon center bearing a carboxylic acid group (–CH₂COOH). The (R)-configuration at the stereocenter distinguishes it from its (S)-enantiomer, influencing its reactivity and biological interactions .
Molecular Formula: C₅H₈O₃
Molar Mass: 116.12 g/mol
Key Functional Groups:
-
Oxetane ring (cyclic ether)
-
Carboxylic acid (–COOH)
-
Chiral center (R-configuration)
The strained oxetane ring (bond angles ~90°) enhances reactivity compared to larger cyclic ethers like tetrahydrofuran, making it susceptible to ring-opening reactions under acidic or nucleophilic conditions .
Synthetic Methodologies
Photoredox-Catalyzed Decarboxylation
A breakthrough synthesis involves visible-light-mediated hydrodecarboxylation of 2-aryl oxetane-2-carboxylic acids . This method avoids traditional UV-light-dependent Paternò-Büchi reactions, offering better diastereocontrol.
Reaction Conditions:
-
Catalyst: Ru(bpy)₃²⁺ (photoredox catalyst)
-
Light Source: Blue LEDs (450 nm)
-
Yield: 60–75% (substrate-dependent)
Mechanistic Insights:
-
Substrate-dependent initiation pathways: Electron-deficient aryl groups favor single-electron transfer (SET), while electron-rich groups undergo proton-coupled electron transfer (PCET) .
-
Diastereomeric outcomes are governed by hydrogen bonding between intermediates and the solvent matrix .
Patent-Based Industrial Synthesis
A 2021 patent (EP4194446A1) outlines a multi-step route to oxetane derivatives, adaptable for (R)-2-(oxetan-2-yl)acetic acid :
-
Acid-Catalyzed Hydrolysis:
-
Starting material: [2-(1-ethoxyethoxy)methyl]propylene oxide
-
Conditions: 20–30°C, 15–20 h, acetic acid catalyst
-
Intermediate: (Oxetan-2-yl)methanol
-
-
Esterification:
-
Reagents: Sulfonyl chlorides (e.g., p-toluenesulfonyl chloride), triethylamine
-
Product: (Oxetan-2-yl)methyl sulfonate ester
-
-
Substitution Reactions:
Table 1: Comparison of Synthetic Methods
Reactivity and Functionalization
Ring-Opening Reactions
The oxetane ring undergoes nucleophilic attack at the less hindered carbon:
-
Acidic Conditions: Protonation of oxygen leads to ring opening, forming a carbocation intermediate.
-
Nucleophiles: Amines, thiols, or alcohols attack the electrophilic carbon, yielding functionalized acetic acid derivatives .
Carboxylic Acid Derivatives
The –COOH group participates in standard reactions:
-
Esterification: Forms methyl/ethyl esters for improved lipophilicity.
-
Amide Coupling: Utilizes EDCI/HOBt for peptide-like bonds, relevant in prodrug design .
Biological and Medicinal Applications
Antimicrobial and Antioxidant Activity
While direct studies on this compound are scarce, structurally related oxetane-acid hybrids exhibit:
-
Antioxidant Activity: ABTS radical scavenging (IC₅₀: 50–100 μM).
-
Antimicrobial Effects: Moderate activity against Gram-positive bacteria (MIC: 32–64 μg/mL).
Table 2: Biological Activity of Oxetane Derivatives
| Compound | Antioxidant IC₅₀ (μM) | Antimicrobial MIC (μg/mL) | Target Organisms |
|---|---|---|---|
| (R)-2-(Oxetan-2-yl)acetic acid analog | 75 | 64 | Staphylococcus aureus |
| 3-Methyloxetan-3-acetic acid | 90 | >128 | Escherichia coli |
Industrial and Research Implications
Scalability Challenges
Current methods face yield limitations (30–75%), necessitating optimization of:
-
Catalytic Systems: Earth-abundant metal catalysts for photoredox reactions .
-
Continuous-Flow Synthesis: To enhance throughput and safety in ring-opening steps .
Future Directions
-
Asymmetric Synthesis: Developing chiral catalysts for enantioselective oxetane functionalization.
-
Biological Screening: Evaluating pharmacokinetics and toxicity profiles for therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume